molecular formula C41H50N7O6P B13394658 3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile

3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile

Cat. No.: B13394658
M. Wt: 767.9 g/mol
InChI Key: PTWRBAYAPDVZGR-UHFFFAOYSA-N
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Description

N6-Methyl-dAphosphoramidite, also known as 5’-O-DMTr-N6-methyl-2’-deoxyadenosine, is a nucleoside phosphoramidite with a modified adenine base. This compound is primarily used in the synthesis of oligodeoxyribonucleotides, which are short DNA fragments. The modification at the N6 position of adenine enhances the stability and binding properties of the resulting oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The common method involves treating a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid . Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine .

Industrial Production Methods

Industrial production of N6-Methyl-dAphosphoramidite follows similar synthetic routes but on a larger scale. The process involves maintaining anhydrous conditions and using automated synthesizers to ensure high yield and purity. The compound is typically purified using column chromatography on silica gel .

Mechanism of Action

N6-Methyl-dAphosphoramidite exerts its effects by incorporating into oligonucleotides during synthesis. The methylation at the N6 position of adenine enhances the binding affinity and stability of the oligonucleotides. This modification can influence the interaction of the oligonucleotides with proteins and other nucleic acids, thereby affecting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Methyl-dAphosphoramidite is unique due to its specific modification at the N6 position of adenine, which provides enhanced stability and binding properties compared to other methylated nucleosides. This makes it particularly useful in the synthesis of stable and high-affinity oligonucleotides for various applications .

Properties

Molecular Formula

C41H50N7O6P

Molecular Weight

767.9 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)

InChI Key

PTWRBAYAPDVZGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC

Origin of Product

United States

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